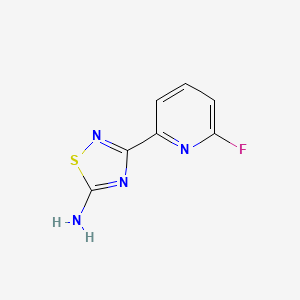
Lactosyl maprotiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactosyl maprotiline is a compound that combines lactose with maprotiline, an antidepressant. Maprotiline is a tetracyclic antidepressant used to treat depressive illnesses, major depressive disorder, bipolar disorder, and anxiety associated with depression. The molecular formula of this compound is C32H43NO10, and it has a molecular weight of 601.68.
Méthodes De Préparation
Lactosyl maprotiline is synthesized by conjugating lactose with maprotiline. The specific synthetic routes and reaction conditions for this conjugation are not widely documented in the public domain.
Analyse Des Réactions Chimiques
Lactosyl maprotiline, like its parent compound maprotiline, can undergo various chemical reactions. Maprotiline itself is known to undergo oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lactosyl maprotiline is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in proteomics research to study protein interactions and functions . Additionally, it may have applications in the development of new antidepressant therapies and in the study of the pharmacological properties of maprotiline.
Mécanisme D'action
The mechanism of action of lactosyl maprotiline is primarily derived from its parent compound, maprotiline. Maprotiline exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . This inhibition leads to an increase in the levels of norepinephrine and other neurotransmitters, which helps alleviate symptoms of depression and anxiety .
Comparaison Avec Des Composés Similaires
Lactosyl maprotiline is unique due to its conjugation with lactose, which may affect its pharmacokinetic properties and biological activity. Similar compounds include other tetracyclic antidepressants such as nortriptyline and protriptyline, which also inhibit the reuptake of norepinephrine but differ in their chemical structures and pharmacological profiles . Maprotiline is also closely related to tricyclic antidepressants like amitriptyline and imipramine, which have similar mechanisms of action but different side effect profiles .
Propriétés
Formule moléculaire |
C32H43NO10 |
|---|---|
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
(2S,5R)-2-[(3S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22?,23?,24-,25?,26?,27?,28?,29+,30+,31-,32?/m0/s1 |
Clé InChI |
KTPQVFNPAHZOPE-KCRDQBTESA-N |
SMILES isomérique |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)[C@H]5C(C([C@@H](C(O5)CO)O[C@H]6C(C([C@H](C(O6)CO)O)O)O)O)O |
SMILES canonique |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


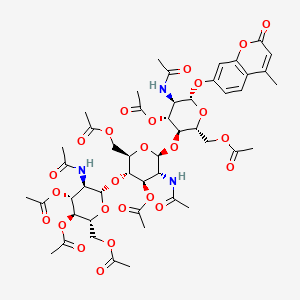
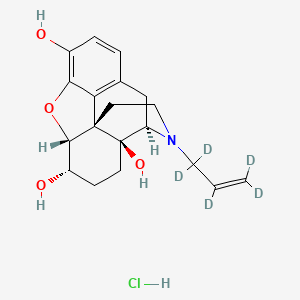


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
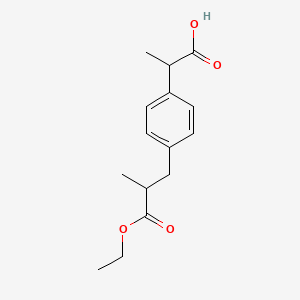
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
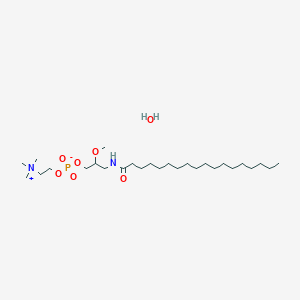
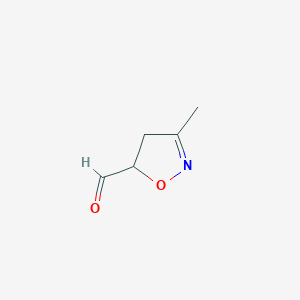
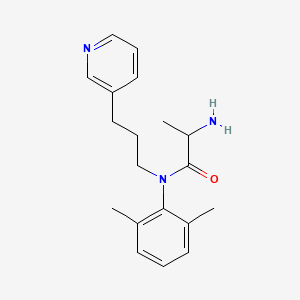

amine Hydrochloride](/img/structure/B13860843.png)
